molecular formula C20H22N4O B11003747 N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11003747
M. Wt: 334.4 g/mol
InChI Key: PDGAENWKWUZCAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,3-dimethyl-5-amino-pyrazole with 2-chloro-3-cyclopentyl-6-phenylpyridine-4-carboxylic acid under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as amorphous carbon-supported sulfonic acid (AC-SO3H), and ethanol as the solvent . The reaction proceeds through a sequential opening/closing cascade mechanism, resulting in the formation of the desired product with moderate to good yields.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating various biochemical pathways . For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-cyclopentyl-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-13-18-16(20(25)21-15-10-6-7-11-15)12-17(14-8-4-3-5-9-14)22-19(18)24(2)23-13/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3,(H,21,25)

InChI Key

PDGAENWKWUZCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCC4)C

Origin of Product

United States

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